molecular formula C15H8Cl2FN3O2 B2767336 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 891132-31-3

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Cat. No. B2767336
CAS RN: 891132-31-3
M. Wt: 352.15
InChI Key: GMNWDJLKVKIWON-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a planar, aromatic ring. The 2,5-dichlorophenyl and 4-fluorobenzamide groups would be attached to this central ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, the dichlorophenyl group, and the fluorobenzamide group would all contribute to its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazoles have been studied for their potential biological activities, including antimicrobial, anti-cancer, antidepressant, anti-tubercular, anti-viral, etc .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWDJLKVKIWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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